molecular formula C18H30BN3O3Si B12282222 3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester

3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester

Cat. No.: B12282222
M. Wt: 375.3 g/mol
InChI Key: IMRSDLSWLTZWGD-UHFFFAOYSA-N
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Description

3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions produce various boronic acid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester involves its role as a boronic ester in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its trimethylsilyl and imidazo[4,5-b]pyridine moieties contribute to its versatility and effectiveness in various synthetic applications .

Properties

Molecular Formula

C18H30BN3O3Si

Molecular Weight

375.3 g/mol

IUPAC Name

trimethyl-[2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane

InChI

InChI=1S/C18H30BN3O3Si/c1-17(2)18(3,4)25-19(24-17)14-10-15-16(20-11-14)22(12-21-15)13-23-8-9-26(5,6)7/h10-12H,8-9,13H2,1-7H3

InChI Key

IMRSDLSWLTZWGD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=N3)COCC[Si](C)(C)C

Origin of Product

United States

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